N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine
Description
N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine is a benzimidazole derivative characterized by a benzimidazole core substituted with a methyl group at position 2 and a 3-ethoxy-4-methoxybenzylamine group at position 5. This compound shares structural motifs with several pharmacologically active benzimidazole and benzothiazole derivatives, which are known for their roles in medicinal chemistry, including kinase inhibition and antimicrobial activity .
Properties
Molecular Formula |
C18H21N3O2 |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-2-methyl-1H-benzimidazol-4-amine |
InChI |
InChI=1S/C18H21N3O2/c1-4-23-17-10-13(8-9-16(17)22-3)11-19-14-6-5-7-15-18(14)21-12(2)20-15/h5-10,19H,4,11H2,1-3H3,(H,20,21) |
InChI Key |
ARAYALRARWNTIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC2=CC=CC3=C2N=C(N3)C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxy-4-methoxybenzaldehyde with 2-methyl-1H-benzimidazole in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique molecular structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The benzimidazole backbone is a common feature among the compounds listed in the evidence. Key structural differences arise from substituent patterns:
- N-(4-methoxybenzyl)benzo[d]thiazol-2-amine (3b) : Features a benzothiazole core with a 4-methoxybenzyl group. The absence of a methyl group on the heterocycle and the replacement of benzimidazole with benzothiazole reduce its basicity compared to the target compound .
- 7-(methanesulphonaminomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine: Includes a sulfonamide-linked methyl group and a trifluoromethylphenyl substituent. The electron-withdrawing CF₃ group may enhance metabolic stability but reduce solubility relative to the target compound’s ethoxy/methoxy substituents .
- N-(2-Methoxyphenyl)-7-nitro-2,1,3-benzoxadiazol-4-amine: Replaces the benzimidazole core with a benzoxadiazole ring, introducing nitro and methoxyphenyl groups.
Table 1: Structural Comparison
Physicochemical Properties
- Solubility : The target compound’s ethoxy and methoxy groups likely enhance solubility in polar organic solvents (e.g., DCM, MeOH) compared to halogenated analogs (e.g., Compound 31 with Cl substituents) .
- Melting Point : Benzimidazoles with electron-donating groups (e.g., methoxy) typically exhibit lower melting points than halogenated derivatives. For example, N-(4-methoxybenzyl)benzo[d]thiazol-2-amine melts at 296–298°C , whereas dichlorobenzyl-substituted Compound 31 likely has a higher melting point due to stronger intermolecular forces.
Biological Activity
N-(3-ethoxy-4-methoxybenzyl)-2-methyl-1H-benzimidazol-7-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of 3-ethoxy-4-methoxybenzylamine with appropriate benzimidazole derivatives. The reaction conditions are optimized to yield high-purity products, often involving purification techniques such as recrystallization or chromatography.
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation, with IC50 values indicating effective concentrations for inducing cytotoxicity.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound exhibits selective toxicity towards certain cancer cells, particularly breast cancer (MCF-7) cells, which may be attributed to its structural features that enhance interaction with biological targets.
The biological activity of this compound is believed to involve multiple mechanisms:
- Microtubule Destabilization : Similar to other benzimidazole derivatives, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
- Apoptosis Induction : Studies indicate that the compound can enhance caspase activity, promoting apoptotic pathways in treated cells .
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 8 μM to 32 μM depending on the strain .
Case Studies and Research Findings
A comprehensive study published in MDPI evaluated various benzimidazole derivatives, including this compound. The findings revealed significant antiproliferative effects against multiple cancer cell lines, supporting its potential as an anticancer agent .
In another study focusing on antimicrobial activity, the compound demonstrated selective inhibition against E. faecalis, indicating its potential utility in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
